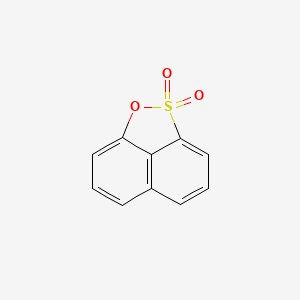

1,8-Naphthosultone

説明

Historical Context and Evolution of 1,8-Naphthosultone Research

The history of this compound is intrinsically linked to the broader class of compounds known as sultones. Sultones are cyclic esters of hydroxysulfonic acids and are considered the sulfur analogues of lactones. tib.euopen.ac.uk The term "sultone" itself was first introduced to the chemical lexicon in 1888 by the chemist Erdmann, who used it to describe one of the simplest aromatic sultones, this compound. tib.euopen.ac.uk

Early research primarily focused on the fundamental synthesis and reactivity of this novel compound. Over the decades, as synthetic methodologies advanced, the scope of this compound research expanded significantly. Investigations moved from basic characterization to exploring its utility as a reactive intermediate in organic chemistry. This evolution was driven by a deeper understanding of its chemical properties and its potential to participate in a variety of chemical transformations.

Table 1: Key Historical Milestones in this compound Research

| Year | Milestone | Significance | Reference(s) |

|---|

Significance of this compound in Contemporary Organic Synthesis

In modern organic synthesis, this compound is valued for its role as a stable and manageable reagent. chemimpex.com Its unique chemical architecture allows it to serve as a precursor and a key reactant in the synthesis of a variety of organic compounds. chemimpex.com

Role as a Sulfonating Agent in Complex Molecule Synthesis

One of the primary applications of this compound is as a sulfonating agent. chemimpex.com Sulfonation, the process of introducing a sulfonic acid group into an organic compound, is a critical reaction in organic synthesis. numberanalytics.com Sultones are synthetically useful heterocycles that can react with various compounds to introduce the alkylsulfonic acid functional group. tib.eu this compound's ability to act as a sulfonating agent makes it particularly valuable in the synthesis of complex organic molecules, where it can enhance the efficiency of chemical reactions. chemimpex.com This property is leveraged in the development of functional materials such as dyes and polymers. chemimpex.com

Precursor in Sulfonamide Synthesis for Pharmaceutical Applications

This compound serves as a key intermediate in the production of sulfonamides. chemimpex.com Sulfonamides, or sulfa drugs, are a class of synthetic antimicrobial agents with a wide range of biological activities. ajchem-b.comnih.gov They are vital in medicinal chemistry and are used in the development of various pharmaceuticals. ajchem-b.com The synthesis of these medically important compounds often involves intermediates derived from this compound, highlighting its significance in the pharmaceutical industry. chemimpex.comresearchgate.net The sulfonamide functional group is a cornerstone in the development of drugs for treating various conditions. nih.gov

Scope and Academic Relevance of this compound Studies

The academic and industrial interest in this compound extends beyond its role in traditional organic synthesis. Its applications are being explored in several advanced scientific fields:

Polymer Chemistry: It is utilized in the creation of specialty polymers, where its incorporation can enhance properties such as thermal stability and chemical resistance. chemimpex.com

Analytical Chemistry: The compound can function as a reagent in certain analytical methods, assisting in the detection and quantification of other chemical substances. chemimpex.com

Materials Science: Research has investigated the use of this compound as an additive in the electrolytes of lithium-ion batteries to improve their performance at high temperatures. It is also explored as an additive to enhance the thermal resistance of cyanoacrylate adhesives.

This broad range of applications underscores the ongoing academic and industrial relevance of this compound as a versatile chemical compound. chemimpex.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 83-31-8 | pharmaffiliates.comnih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₆O₃S | pharmaffiliates.comnih.gov |

| Molecular Weight | 206.22 g/mol | pharmaffiliates.comnih.govsigmaaldrich.com |

| Appearance | Light orange to yellow to green crystalline powder | chemimpex.comspectrumchemical.com |

| Melting Point | 155 - 160 °C |

| Synonyms | Naphtho[1,8-cd] chemimpex.comCurrent time information in Bangalore, IN.oxathiole 2,2-dioxide, 1-Naphthol-8-sulfonic acid sultone | pharmaffiliates.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,8-dihydroxynaphthalene |

| Sulfonamides |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIADDVJUYQKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058891 | |

| Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-31-8 | |

| Record name | 1,8-Naphthosultone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthosultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthosultone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-sultone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 1,8 Naphthosultone

Preparation of 1,8-Naphthosultone

The synthesis of this compound involves specific chemical transformations to form its characteristic cyclic sulfonate structure.

Modern synthetic approaches to this compound aim for optimized yields and conditions. One reported method involves the reaction of this compound (as a starting material for further transformations, implying its availability) with acetyl chloride and aluminum chloride (AlCl3) in nitromethane (B149229) (MeNO2). The reaction mixture is stirred at room temperature for one hour and subsequently heated to 60 °C for nine hours. This method was investigated in the context of preparing gram quantities of related compounds, suggesting its utility in contemporary synthesis. researchgate.net

Historical Methods of Preparation

Ring-Opening Reactions of the Sultone Moiety

The sultone moiety in this compound is susceptible to ring-opening reactions, particularly with nucleophiles. Unlike lactones, which typically undergo cleavage at the acyl-oxygen bond and act as acylating agents, sultones are characterized by the cleavage of their carbon-oxygen bond, behaving as sulfoalkylating agents. tib.euvdoc.pub This distinct reactivity makes this compound a versatile building block for introducing sulfonic acid functionalities.

Nucleophilic attack on the this compound ring leads to its opening, yielding sulfonated products. The ring opening primarily involves the scission of the carbon-oxygen bond within the sultone ring. tib.euvdoc.pub This regioselectivity is a key feature of sultone chemistry.

Grignard reagents are potent nucleophiles that can effectively open the hetero ring of this compound and its derivatives. Subsequent hydrolysis of the intermediate products yields derivatives of 8-arylsulfonyl-1-naphthol. researchgate.net

A notable example of this reaction involves the use of phenylmagnesium bromide, which reacts with this compound to produce 8-phenylsulfonyl-1-naphthol. researchgate.net Another specific instance demonstrates the reaction with t-butylmagnesium chloride:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | t-Butylmagnesium chloride | Benzene | Reflux for 4 hours, then stand overnight | 8-t-Butylsulfonyl-1-naphthol | 75% |

| researchgate.net |

Organolithium reagents, similar to Grignard reagents, are strong nucleophiles capable of inducing the ring opening of this compound. Phenyllithium, for instance, has been shown to react with this compound, leading to the formation of 8-phenylsulfonyl-1-naphthol. researchgate.net This outcome parallels the product observed with phenylmagnesium bromide, highlighting a consistent reactivity pattern for these strong carbon nucleophiles.

Nucleophilic Ring Opening Reactions

Hydrogenolysis with Lithium Aluminum Hydride

Hydrogenolysis of this compound and its substituted derivatives, as well as N-phenylsulfonylnaphthosultam, when treated with lithium aluminum hydride (LiAlH₄), leads to the opening of the hetero ring. nih.gov This reaction yields the corresponding disulfides. nih.gov Lithium aluminum hydride is a powerful reducing agent commonly used in organic synthesis. uni.lufishersci.no

Intramolecular Reactions of this compound

This compound participates in intramolecular reactions, notably in the context of C-N bond formation. fishersci.be These reactions have been explored for their efficiency and their ability to proceed under mild conditions. fishersci.be

Efficient C-N bond formation can be achieved through recycled intramolecular reactions of this compound, utilizing aqueous ammonia (B1221849) as the nitrogen source. fishersci.be This process is particularly notable for its ability to avoid overreaction to secondary or tertiary amines. fishersci.be

The intramolecular reaction of this compound with aqueous ammonia facilitates the amination of tertiary and secondary alcohols, leading to the synthesis of α-branched primary amines. fishersci.be This method provides a direct route to these amines under mild conditions. fishersci.be The use of ammonium (B1175870) carbonate as an ammonia surrogate has also been explored for the synthesis of α-branched primary amines from alkenes, indicating broader applicability of ammonia-based amination strategies.

In the C-N bond formation process involving this compound and ammonia, sulfonic resin acts as a heterogeneous catalyst. fishersci.be This catalyst plays a crucial role in protecting the neighboring hydroxyl group until hydrolysis is initiated in an alkaline solution. fishersci.be The catalytic system is designed for recyclability, contributing to a more sustainable synthetic process. fishersci.be

C-N Bond Formation Using Ammonia as a Nitrogen Source

Synthesis of α-Branched Primary Amines

Derivatization Strategies for this compound

This compound is a key compound in various derivatization strategies, finding applications in organic synthesis and material science. nih.gov Its unique structural properties allow for the development of functional materials such as polymers and dyes. nih.gov Derivatization can also involve reactions at high temperatures, such as heating with potassium hydroxide (B78521).

This compound serves as a key intermediate in the production of sulfonamide derivatives. nih.gov These derivatives are important in various fields, including pharmaceuticals and agrochemicals. nih.gov The compound's ability to act as a sulfonating agent enhances the efficiency of chemical reactions in the synthesis of complex organic molecules. nih.gov

Formation of Crown Ether Compounds

The synthesis of crown ether compounds, known for their ability to complex with metal ions, can be effectively achieved through pathways involving this compound as a starting material or an intermediate.

Synthesis of 1,8-Dihydroxynaphthalene from this compound

A key intermediate in the formation of certain crown ethers is 1,8-dihydroxynaphthalene, which can be synthesized from this compound. The conversion typically involves a caustic fusion process. For instance, this compound can be reacted with potassium hydroxide (KOH) at elevated temperatures. A reported method involves heating this compound with KOH at 250 °C for 2 hours, followed by treatment of the resulting mixture with 6 N hydrochloric acid (HCl), yielding 1,8-dihydroxynaphthalene with a 54% yield. chem960.com Another study describes a similar process where this compound and KOH are heated together at 300 °C, leading to 1,8-dihydroxynaphthalene in a 64% yield. sigmaaldrich.com Beyond these specific conditions, 1,8-dihydroxynaphthalene can also be obtained through the caustic fusion of naphthosultone or naphthosultam, and by the acid desulfonation of 1,8-dihydroxynaphthalene-4-sulfonic acid. mdpi.com

Cyclization Reactions to Form Macrocyclic Polyethers

Once 1,8-dihydroxynaphthalene is obtained, it can be utilized in cyclization reactions to construct macrocyclic polyethers, commonly known as crown ethers. An example of this involves the synthesis of di-(1,8-naphtho)-16-crown-4 compounds. A preparative route entails the dropwise addition of a solution of 1,8-dihydroxynaphthalene and 0.5 equivalent of 1,3-dibromopropane (B121459) in acetonitrile (B52724) (MeCN) to a mixture of potassium carbonate (K2CO3) in MeCN at reflux. This mixture is then refluxed for 8 hours, yielding a dinaphthol ether with a 71% yield. chem960.com Further cyclization reactions to form macrocyclic polyethers can be achieved using various reagents and conditions, such as reacting the dinaphthol ether with methanesulfonyl-protected 1,3-propanediol (B51772) (MsO(CH2)3OMs) in the presence of cesium carbonate (Cs2CO3) in MeCN at 80 °C overnight, or with 3-chloro-2-chloromethyl-1-propene ((ClCH2)2C=CH2) under similar conditions. chem960.com

Structural Characterization of Crown Ether Products

The structural integrity and functional properties of the synthesized crown ether products are typically confirmed through various analytical techniques. For instance, the X-ray crystal structure of di(1,8-naphtho)-16-crown-4 has been determined, revealing that the compound crystallizes in the orthorhombic space group Pna21, with four molecules present per asymmetric unit. chem960.comresearchgate.net

Beyond structural elucidation, the ability of these crown ethers to selectively bind metal ions is a critical aspect of their characterization. Alkali metal cation selectivities of these ionophores are assessed using solvent polymeric membrane electrodes. chem960.comresearchgate.net Detailed potentiometric selectivity studies for di-(1,8-naphtho)-16-crown-4 compounds, such as compounds 2 and 6, have shown a consistent metal ion binding strength order: Cs+ > Rb+ > K+ > Li+ > Na+. chem960.comresearchgate.net This observed selectivity order is indicative of a 2:1 complexation stoichiometry, where the metal ion is effectively "sandwiched" between two crown ether molecules. chem960.comresearchgate.net

Other common spectroscopic and analytical methods employed for characterization include 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, melting point determination, and elemental analysis. chem960.comresearchgate.net

Table 1: Potentiometric Selectivities for Di-(1,8-naphtho)-16-crown-4 Compounds chem960.comresearchgate.net

| Compound | M+ = Li+ | Na+ | K+ | Rb+ | Cs+ |

| 2 | 1.95±0.05 | 2.12±0.02 | 1.00±0.05 | 0.54±0.05 | 0.0 |

| 6 | 2.09±0.05 | 2.46±0.05 | 1.15±0.05 | 0.58±0.05 | 0.0 |

Values represent -log KCs,M Pot, where a larger value indicates a greater difference in potentiometric response between Cs+ and the competing metal ion M+.

Preparation of Naphthalimide-Based Chemosensors

1,8-Naphthalimide (B145957) derivatives are widely recognized and utilized as fluorophores in the development of chemosensors due to their desirable photophysical properties, including excellent photostability, structural flexibility, high fluorescence quantum yield, and large Stokes shifts. nih.gov These characteristics make them ideal candidates for sensing applications.

Various 1,8-naphthalimide-based fluorescent chemosensors have been developed for the selective and sensitive detection of specific analytes. For example, a water-soluble 1,8-naphthalimide-based fluorescent chemosensor, incorporating two acetic carboxylic moieties, has demonstrated high selectivity and sensitivity for the recognition of mercury(II) (Hg2+) ions in aqueous environments. The binding of Hg2+ to this chemosensor results in a notable enhancement of its fluorescence. rsc.org

Another notable example is a 1,8-naphthalimide-based fluorescent chemosensor (NBV) designed for the sequential recognition of silver(I) (Ag+) and sulfide (B99878) (S2-) ions. In the presence of Ag+, the fluorescence of the NBV chemosensor is significantly quenched due to the formation of an NBV–Ag+ complex. Subsequent addition of S2- ions leads to the restoration of the fluorescence, indicating the displacement of Ag+ by S2-. Furthermore, a diamino triazine-based 1,8-naphthalimide (NI-DAT) has been synthesized and shown to function as a selective fluorescent chemosensor for detecting high pH levels in aqueous solutions and for identifying Hg2+ contamination.

Synthesis of Bis-Sultone Cross-Linkers

Bis-sultone cross-linkers represent a class of homobifunctional reagents that have found application in various chemical and biochemical contexts, including peptide conjugation and radiolabelling. While this compound itself is a sultone, detailed synthetic methodologies for preparing bis-sultone cross-linkers directly from this compound are not extensively detailed in the provided literature. However, the concept of bis-sultone scaffolds is recognized in the context of sultone chemistry.

A novel homobifunctional cross-linker based on a bis-sultone benzenic scaffold has been synthesized, demonstrating its potential as a bioconjugation reagent. This type of cross-linker is particularly useful for [18F]-radiolabelling of peptides. The labelling strategy involves a "double click" approach: nucleophilic fluorination via the ring-opening of one sultone moiety, followed by the nucleophilic ring-opening of the second sultone by a reactive amine of the biopolymer. This method offers advantages such as one-step radiolabelling and the release of free sulfonic acid moieties, which facilitates the separation of the targeted sulfonated compound from its non-sulfonated precursor.

Conversion to Chloroalkylsulfonate Ionic Liquids

This compound can be converted into chloroalkylsulfonate ionic liquids through an efficient one-step ring-opening reaction. This process involves the reaction of sultones with an organic chloride salt. This methodology provides a highly attractive and direct route to synthesize new anion-functionalized ionic liquids. This compound is specifically cited as one of the sultones amenable to this conversion, contributing to the expanding field of ionic liquid chemistry.

Formation of Platinum Bis(phosphine) Complexes of this compound

The coordination chemistry of this compound, where it acts as a ligand, has been explored, particularly in the formation of platinum bis(phosphine) complexes. A series of such platinum(II) bis(phosphine) complexes, specifically [Pt(1-(SO2),8-(O)-nap)(PR3)2], have been successfully synthesized. core.ac.uk

Synthetic Methodology: These novel platinum complexes are prepared through a metathesis reaction. The synthesis involves the reaction of cis-dichlorobis(phosphine)platinum(II) (cis-[Pt(PR3)2Cl2)]) with the dilithium (B8592608) salt of this compound. core.ac.uk The reaction proceeds by the exchange of chloride ligands on the platinum center with the deprotonated this compound ligand.

Detailed Research Findings: The synthesized complexes were rigorously characterized using a suite of analytical techniques, including X-ray crystallography, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). core.ac.uk

X-ray crystallographic studies provided crucial insights into the molecular structures of these complexes. It was observed that the platinum metal center in all three complexes adopts a distorted square planar geometry. core.ac.uk This coordination geometry induces deformation within the naphthalene (B1677914) system of the this compound ligand. core.ac.uk

The phosphine (B1218219) ligands (PR3) employed in these syntheses influence the structural characteristics of the resulting complexes. The specific phosphine ligands investigated include triphenylphosphine (B44618) (Ph3), phenyldimethylphosphine (Ph2Me), and dimethylphenylphosphine (B1211355) (Me2Ph). core.ac.uk Interestingly, the degree of molecular deformation within the naphthalene system does not exhibit a simple, linear decrease as the phosphine ligand changes from bulkier to smaller groups. Instead, the observed distortion is a result of a complex interplay between steric effects and intramolecular interactions within the complex. core.ac.uk

The following table summarizes the platinum bis(phosphine) complexes of this compound discussed:

| Complex ID | Phosphine Ligand (PR3) | Ligand Notation | Platinum Geometry | Key Structural Observation |

| 1 | Triphenylphosphine (Ph3) | 1-(SO2),8-(O)-nap | Distorted Square Planar | Naphthalene system deformation due to platinum coordination. core.ac.uk |

| 2 | Phenyldimethylphosphine (Ph2Me) | 1-(SO2),8-(O)-nap | Distorted Square Planar | Naphthalene system deformation, influenced by steric and intramolecular effects. core.ac.uk |

| 3 | Dimethylphenylphosphine (Me2Ph) | 1-(SO2),8-(O)-nap | Distorted Square Planar | Naphthalene system deformation, displaying distortion intermediate to 1 and 2. core.ac.uk |

Mechanistic Investigations of 1,8 Naphthosultone Reactions

Reaction Mechanisms in Organic Synthesis

1,8-Naphthosultone is a versatile sulfonic acid derivative and a key intermediate in the synthesis of more complex molecules. chemimpex.com It is recognized as a valuable sulfoalkylating agent, capable of introducing the alkylsulfonic acid function into other molecules. tib.eu Its reactivity is leveraged in a variety of synthetic applications, each proceeding through distinct mechanistic pathways.

A notable application is in the preparation of α-branched primary amines. cip.com.cn This process involves a recyclable intramolecular reaction of this compound, where a sulfonic resin acts as a heterogeneous catalyst for the crucial C-N bond formation. cip.com.cnresearchgate.net In another distinct reaction, this compound undergoes fusion with a mixture of sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) at high temperatures to yield 1,8-dihydroxynaphthalene. scholaris.ca

Derivatives of this compound, such as 6-nitro- and 6,8-dinitro-naphthosultones, have been investigated as coupling reagents for peptide synthesis. researchgate.net The mechanism involves the nucleophilic attack of a carboxylate salt on the strained five-membered sultone ring, forming activated esters that subsequently react with amines to form peptides. researchgate.net

Furthermore, this compound has been studied as an electrolyte additive in lithium-ion batteries. researchgate.net Density Functional Theory (DFT) calculations were used to probe its reductive potential by estimating its Lowest Unoccupied Molecular Orbital (LUMO) level. researchgate.net The calculations revealed that this compound has a significantly lower LUMO level compared to common electrolyte solvents, indicating it can be more easily reduced. researchgate.net In this application, this compound is reduced on the anode to form a stable solid electrolyte interphase (SEI) layer composed of species like Li₂S, R-SO₂Li, and R-SO₃Li. researchgate.net

| Compound | LUMO (eV) |

|---|---|

| EC (Ethylene Carbonate) | -0.02887 |

| EMC (Ethyl Methyl Carbonate) | -0.02367 |

| VC (Vinylene Carbonate) | -0.03907 |

| 1,3-PS (1,3-Propanesultone) | -0.02375 |

| FEC (Fluoroethylene Carbonate) | -0.03859 |

| 1,8-NS (this compound) | -0.14493 |

Hydrolysis Mechanisms of Sultones

The hydrolysis of sultones, including aromatic variants like this compound, generally proceeds through a nucleophilic substitution reaction mechanism initiated by a hydroxyl ion or water molecule. researchgate.net The specific pathway and rate of this ring-opening reaction are highly sensitive to the reaction conditions and the molecular structure of the sultone.

In the presence of a base, the hydrolysis of sultones is catalyzed, typically involving the direct nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonate ester. researchgate.netscholaris.ca The rate of this alkaline hydrolysis can be significantly affected by substituents on the aromatic rings. For instance, studies on derivatives of this compound, such as 6-nitro-1,8-naphthosultone, have shown that its rate of alkaline hydrolysis is slower than that of a comparable benzosultone. researchgate.net This difference in reactivity was rationalized by considering the increased rigidity of the mixed anhydride (B1165640) intermediate formed from the more extended aromatic system of the naphthosultone. researchgate.net

A key mechanistic feature in the reactions of certain sultones is the possibility of intramolecular catalysis. acs.org Research has demonstrated that in the hydrolysis of specific aromatic sulfonamides and sultones, a neighboring hydroxyl group can act as an internal nucleophile. acs.org This group attacks the sulfonyl sulfur, leading to an intramolecular nucleophilic substitution mechanism. cip.com.cnacs.org This pathway can be exceptionally efficient, with the effective molarity of the participating carboxyl group reaching values as high as 10⁸ M. researchgate.net

The presence of neighboring functional groups can profoundly influence the mechanism and rate of sultone hydrolysis through anchimeric assistance (neighboring group participation). researchgate.netacs.org Groups such as hydroxyl and carboxyl can facilitate the reaction by acting as intramolecular catalysts. researchgate.netresearchgate.netacs.org For example, in the context of peptide synthesis using naphthosultone derivatives, the aminolysis of the activated ester intermediate is believed to be anchimerically assisted by a neighboring sulfonyl (S=O) group. researchgate.net The influence of these groups is so significant that synthetic strategies have been developed to control their effect. In one such process, a sulfonic resin is employed to protect a nearby hydroxyl group, preventing its participation until the desired hydrolysis is triggered under alkaline conditions. cip.com.cnresearchgate.net

Intramolecular Nucleophilic Substitution at Sulfonyl Sulfur

Conformational Dynamics and Reaction Pathways

The relationship between a molecule's three-dimensional shape, its dynamic movements, and its chemical reactivity is critical. Computational methods, such as molecular dynamics (MD) simulations, have been employed to investigate the molecular-level phenomena that connect conformational changes to reaction outcomes. acs.orggrafiati.comuky.edu

The interaction between this compound (abbreviated as NAPO in these studies) and the desulfurization enzyme DszB provides a clear example of this principle. acs.orggrafiati.comuky.edu To understand the enzyme's inhibition, MD simulations were performed on DszB bound to various crude oil contaminants, including this compound. uky.edu

Analysis of the simulation trajectories, which included metrics like root mean square fluctuation (RMSF) and center of mass (COM) distances, provided detailed mechanistic insights. grafiati.com The results demonstrated that a combination of this compound's hydrophobicity and its nonspecific interactions with functional groups within the enzyme's active site are responsible for the observed inhibition. grafiati.com This interaction mechanism culminates in locking the DszB enzyme into a "closed" conformation. grafiati.com This conformational change effectively precludes the substrate from accessing the active site, thus inhibiting the catalytic reaction pathway. grafiati.com These findings underscore how the conformational dynamics of both the small molecule and its protein target dictate the ultimate reaction pathway. uky.edu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For 1,8-Naphthosultone, DFT calculations have been employed to estimate its reduction and oxidation potentials, which are key to understanding its electrochemical behavior. electrochemsci.org

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy molecular orbital that is not occupied by an electron. The energy level of the LUMO is a critical indicator of a molecule's ability to accept an electron. A lower LUMO energy level suggests that the molecule can be more easily reduced. electrochemsci.org

In a study evaluating potential additives for lithium-ion batteries, the LUMO level of this compound (1,8-NS) was calculated using DFT. electrochemsci.orgresearchgate.net The results showed that this compound possesses a low LUMO level compared to common electrolyte solvents, indicating it is more readily reduced. electrochemsci.org This property is desirable for forming a stable solid electrolyte interphase (SEI) film on a graphite (B72142) anode, which can enhance battery performance and thermal stability. electrochemsci.org

| Compound | LUMO (eV) |

|---|---|

| EC (Ethylene Carbonate) | 1.15 |

| PC (Propylene Carbonate) | 1.14 |

| EMC (Ethyl Methyl Carbonate) | 1.21 |

| VC (Vinylene Carbonate) | 0.68 |

| This compound (1,8-NS) | -0.79 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have been utilized to study the behavior of this compound at an atomic level over time, particularly its interaction with biological macromolecules. acs.orgnih.gov These simulations provide insights into the dynamic processes of binding and inhibition. acs.orgnih.gov

One significant study involved MD simulations of this compound (referred to as NAPO in the research) bound to the enzyme 2′-hydroxybiphenyl-2-sulfinate desulfinase (DszB). acs.orgnih.govuky.edu DszB is an enzyme involved in the biodesulfurization of petroleum. acs.org The goal was to investigate the molecular-level phenomena related to the enzyme's conformational changes and kinetic inhibition by various crude oil contaminants, including this compound. acs.orgnih.govuky.edu For these simulations, CHARMM-compatible force field parameters were specifically developed for this compound to ensure accurate modeling. scispace.com

The data generated from MD simulations, known as trajectories, were analyzed using several metrics to understand the stability, conformation, and interaction energies of the this compound-enzyme complex. acs.orgnih.govuky.edugrafiati.com

| Analysis Metric | Purpose |

|---|---|

| Root Mean Square Fluctuation (RMSF) | To assess fluctuations of atoms and conformational changes of the DszB enzyme when bound to this compound. |

| Center of Mass (COM) Distances | To measure the distance and relative positioning between this compound and the enzyme's active site over time. |

| Nonbonded Interaction Strength | To quantify the strength of interactions (e.g., van der Waals, electrostatic) between this compound and the enzyme. |

RMSF analysis was conducted on the simulation trajectories to characterize the fluctuations of the protein's residues upon binding of this compound. acs.orgnih.govuky.edu This analysis helps to identify regions of the enzyme that become more or less flexible, providing clues about the conformational changes induced by the ligand. acs.org

The analysis of COM distances was used to monitor the position of this compound relative to key functional groups within the DszB active site. acs.orgnih.govuky.edu This metric is crucial for understanding the stability of the binding pose and the mechanism by which the compound might preclude substrate access to the active site. acs.orgnih.gov

The strength of nonbonded interactions between this compound and the DszB enzyme was calculated from the simulation trajectories. acs.orgnih.govuky.edu The findings from these analyses, when compared with experimentally determined inhibition constants, showed excellent agreement. acs.orgnih.gov The results suggest that a combination of the molecule's hydrophobicity and nonspecific interactions with nearby functional groups contributes to a competitive inhibition mechanism that locks the enzyme in a closed, inactive conformation. acs.orgnih.govuky.edu

Center of Mass (COM) Distances

Free Energy Perturbation with Hamiltonian Replica Exchange Molecular Dynamics (FEP/λ-REMD) Calculations

The computational technique of Free Energy Perturbation with Hamiltonian Replica Exchange Molecular Dynamics (FEP/λ-REMD) has been utilized to investigate the molecular-level interactions of this compound, particularly in the context of enzyme inhibition. electrochemsci.orgacs.orguky.edu These studies are often part of broader research aimed at understanding the inhibition mechanisms of 2'-Hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB), a key enzyme in the biodesulfurization of petroleum. acs.orguky.edu The DszB enzyme is the rate-limiting step in the 4S catabolic pathway, which converts dibenzothiophene (B1670422) into less harmful compounds without disrupting carbon-carbon bonds. electrochemsci.orguky.edu

In this research, FEP/λ-REMD calculations were employed to determine the ligand binding free energy of this compound and other structurally diverse crude oil contaminants when interacting with the DszB enzyme. electrochemsci.orgacs.orgacs.org The results of these computationally intensive simulations were then compared with experimentally determined inhibition constants, showing excellent agreement. electrochemsci.orguky.edugrafiati.com This strong correlation validates the computational approach and provides a high degree of confidence in the molecular-level insights obtained.

The findings from these simulations, which also analyzed root mean square fluctuation (RMSF) and center of mass (COM) distances, revealed that a combination of the molecule's hydrophobicity and various nonspecific interactions with functional groups near the enzyme's active site contributes to a competitive inhibition mechanism. electrochemsci.orguky.edu This mechanism effectively locks the DszB enzyme into a closed, inactive conformation, which prevents the substrate from accessing the active site. electrochemsci.orguky.edu Interestingly, while the related compound 1,8-naphthosultam (B1585536) was found to be a strong inhibitor, studies indicated that this compound itself was not inhibitory under the tested conditions. scispace.com

| Compound | Computational Method | Key Finding | Experimental Correlation |

|---|---|---|---|

| This compound (NAPO) | FEP/λ-REMD | Calculation of binding free energy; determined to be non-inhibitory. electrochemsci.orgscispace.com | Excellent agreement with experimental inhibition constants. electrochemsci.orguky.edu |

| 1,8-Naphthosultam (NTAM) | FEP/λ-REMD | Calculation of binding free energy; identified as an inhibitor. electrochemsci.orgscispace.com | Excellent agreement with experimental inhibition constants. electrochemsci.orguky.edu |

| Other Analogs (e.g., BIPH, BCA) | FEP/λ-REMD | Calculation of binding free energies to probe inhibition mechanism. electrochemsci.orgacs.orguky.edu | Excellent agreement with experimental inhibition constants. electrochemsci.orguky.edu |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While comprehensive Quantum Mechanics/Molecular Mechanics (QM/MM) simulations detailing the enzymatic reaction of this compound are not widely documented, quantum mechanical (QM) calculations are a critical prerequisite for its accurate computational study, particularly in the development of force fields for classical molecular dynamics (MD) simulations. scispace.comacs.org Hybrid QM/MM methods treat a small, chemically active region of a system (like a ligand and the enzyme active site) with high-accuracy QM, while the larger surrounding environment (the rest of the protein and solvent) is handled by computationally faster molecular mechanics (MM). acs.org

For this compound, QM calculations have been essential for parameterizing MM force fields, such as the CHARMM potential energy function. scispace.comacs.org In this process, optimized molecular geometries, which dictate bond lengths and angles, are determined from high-level QM calculations (e.g., using the MP2/6-31++G** basis set). acs.org The VMD Force Field Toolkit has been used to iteratively fit parameters for charges, bonds, angles, and dihedrals until the MM potential energy surface accurately reproduces the QM surface. acs.org This validation ensures that subsequent large-scale MD or FEP simulations are based on a physically and chemically accurate representation of the molecule. acs.org

Beyond force field development, QM methods like Density Functional Theory (DFT) have been applied to study the intrinsic electronic properties of isolated this compound. electrochemsci.org One such study calculated the Lowest Unoccupied Molecular Orbital (LUMO) energy of the compound. electrochemsci.org This calculation was performed to estimate its reductive potential, a key parameter for its application as an electrolyte additive to improve the high-temperature performance of lithium-ion batteries. electrochemsci.org

| Methodology | Purpose | System Studied | Key Outcome |

|---|---|---|---|

| QM (MP2/6-31++G**) | Force Field Parameterization | Isolated this compound | Generation of accurate CHARMM-compatible parameters for use in MM and MD simulations. scispace.comacs.org |

| QM (DFT) | Electronic Property Calculation | Isolated this compound | Calculation of LUMO energy to assess reductive potential for battery applications. electrochemsci.org |

| QM/MM (General) | Enzymatic Reaction Analysis | Enzyme Active Site + Ligand | A theoretical approach to model chemical reactions in large biological systems. acs.org |

Advanced Analytical and Spectroscopic Characterization

X-ray Diffraction and Crystallography

X-ray diffraction has been employed in the characterization of 1,8-naphthosultone and its derivatives. sigmaaldrich.com For instance, crystal structure studies have been performed on compounds derived from this compound, such as di-(1,8-naphtho)-16-crown-4. arkat-usa.orgresearchgate.nettdl.org This crown ether compound crystallizes in the orthorhombic space group Pna2₁, with four molecules per asymmetric unit. arkat-usa.orgresearchgate.nettdl.org X-ray diffraction studies confirm the absolute configuration of stereogenic centers and provide detailed structural insights. tib.eu

X-ray crystallography allows for the precise measurement of bond distances and angles, which are crucial for understanding the electronic and steric properties of a molecule. mdpi.comroyalsocietypublishing.org In the context of metal complexes, X-ray structures can reveal how ligands, including derivatives of this compound, coordinate to metal centers and any resulting distortions in the ligand or metal geometry. For platinum complexes of 1,8-naphthosultam (B1585536), X-ray structures were used to compare bond distances (e.g., Pt-N, Pt-Cl) and analyze ligand distortions upon coordination. researchgate.net The bond lengths in the naphthalene (B1677914) ring system of this compound are consistent with its aromatic nature, influenced by the fused sultone ring. royalsocietypublishing.orgnih.gov

Molecular Structure Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. For this compound, characteristic absorption bands associated with the sulfonyl group (S=O) are expected. While specific peak assignments for this compound are typically found in detailed spectral databases, general sultone structures exhibit strong absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO2) group. These bands typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric) . IR spectra for this compound have been recorded using techniques such as KBr-Pellet and Attenuated Total Reflectance Infrared (ATR-IR) .

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pathways of this compound. The molecular weight of this compound (C₁₀H₆O₃S) is 206.22 g/mol fishersci.comloradchemical.comwikipedia.org. In gas chromatography-mass spectrometry (GC-MS) analysis, the molecular ion (M⁺) peak for this compound is observed at m/z 206 . Additionally, characteristic fragment ions are detected, which correspond to the breakdown products of the molecule under electron ionization. Predicted collision cross sections (CCS) for various adducts of this compound have also been computed, aiding in its identification and characterization in complex mixtures fishersci.ca.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight ( g/mol ) | 206.22 | fishersci.comloradchemical.comwikipedia.org |

| Molecular Ion (M⁺) m/z | 206 | |

| Top GC-MS Peaks (m/z) | 114, 142, 206 |

Table 2: Predicted Collision Cross Sections (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 207.01105 | 136.1 | fishersci.ca |

| [M+Na]⁺ | 228.99299 | 148.7 | fishersci.ca |

| [M-H]⁻ | 204.99649 | 143.0 | fishersci.ca |

| [M+NH₄]⁺ | 224.03759 | 161.1 | fishersci.ca |

| [M+K]⁺ | 244.96693 | 146.5 | fishersci.ca |

Electrochemical Performance Characterization

This compound (1,8-NS) has been investigated as an additive to improve the electrochemical performance of lithium-ion batteries, particularly at high temperatures . Its addition to the electrolyte has been shown to significantly enhance the initial discharge capacity and cycle stability of lithium-ion batteries . This improvement is primarily attributed to the formation of a stable solid electrolyte interphase (SEI) film on the graphite (B72142) electrode surface, which reduces internal resistance and suppresses battery swelling . The low Lowest Unoccupied Molecular Orbital (LUMO) level of 1,8-NS facilitates its easy reduction on the anode, contributing to the formation of this protective SEI film.

Table 3: Effect of this compound on Initial Discharge Capacity at 25 °C

| 1,8-NS Content (wt%) | Initial Discharge Capacity (mAh) | Source |

| 0 | 899.8 | |

| 1 | 991.8 | |

| 2 | 919 | |

| 3 | 835.3 |

Note: A 1 wt% addition of 1,8-NS demonstrated the highest initial discharge capacity among the tested concentrations.

Cyclic Voltammetry (CV) is employed to study the redox behavior of this compound and its interactions within electrochemical systems, such as lithium-ion batteries. CV measurements of Li/artificial graphite (AG) button cells containing electrolytes with and without 1,8-NS are performed to assess its influence on the electrochemical processes . The analysis of cyclic voltammograms provides insights into the reduction reactions of 1,8-NS on the electrode surface, which are crucial for the formation of the SEI film. These measurements typically involve scanning the potential within a defined range (e.g., 0.01 V to 2.0 V vs. Li/Li⁺) at a specific scan rate. The results from CV analysis indicate that 1,8-NS is reduced to form a thin SEI film on the graphite electrode, contributing to reduced irreversible capacity loss and internal resistance at high temperatures.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to characterize the interfacial properties and internal resistance of electrochemical cells. For lithium-ion batteries, EIS can effectively disentangle various resistive and capacitive components, including the bulk resistance, the resistance of the SEI layer (RSEI), and charge transfer resistance. Measurements are typically conducted over a broad frequency range, for instance, from 100 kHz down to 0.01 Hz. Studies have shown that the addition of 1 wt% this compound to the electrolyte significantly reduces the SEI layer resistance, suggesting the formation of a higher quality SEI film that facilitates easier lithium ion transport across the electrode-electrolyte interface. This reduction in resistance is a key factor in the improved high-temperature performance of batteries with 1,8-NS additives.

Cyclic Voltammetry (CV)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of species present on the surface of materials. In the context of this compound as a battery additive, XPS analysis has been instrumental in elucidating the composition of the SEI film formed on the graphite electrode after the reduction of 1,8-NS . XPS results confirm that the reduction products of 1,8-NS on the graphite surface include lithium sulfide (B99878) (Li₂S), as well as various organic sulfur-containing compounds such as C-S-C, C-S, lithium sulfinates (R-SO₂Li), and lithium sulfonates (R-SO₃Li) . Specifically, the S 2p peaks in the XPS spectrum corresponding to Li₂S have been observed in the range of 160.8-163 eV. The presence and distribution of these reduction products contribute to the stability and effectiveness of the SEI film in suppressing gas evolution and improving battery performance.

Table 4: XPS Identified Reduction Products of this compound on Graphite Electrode

| Identified Species | Corresponding S 2p Peak Range (eV) | Source |

| Li₂S | 160.8-163 | |

| R-SO₂Li | Not specified | |

| R-SO₃Li | Not specified | |

| C-S-C | Not specified | |

| C-S | Not specified |

Applications of 1,8 Naphthosultone Derivatives in Materials Science and Biotechnology

Development of Functional Materials

1,8-Naphthosultone is a valuable precursor in the synthesis of functional materials. sigmaaldrich.comchemimpex.com Its stable structure and specific reactivity are leveraged to create polymers and dyes with desirable characteristics. chemimpex.comchemimpex.com

In polymer chemistry, this compound is employed in the creation of specialty polymers. chemimpex.com Its incorporation into polymer structures can significantly enhance properties such as thermal stability and chemical resistance, making these materials suitable for demanding applications in the plastics industry. chemimpex.com

A notable example is its use as an additive in cyanoacrylate adhesive formulations. While cyanoacrylate polymers are known for their rapid bonding, they often suffer from poor thermal stability. The addition of naphthosultone derivatives to the formulation has been shown to improve the thermal properties of the cured polymer, enhancing its resistance to degradation at elevated temperatures. google.com This improvement allows for the use of these adhesives in applications where intermittent exposure to temperatures above 120°C may occur. google.com

The distinctive structural properties of this compound make it a useful intermediate in the synthesis of specialized dyes. chemimpex.comchemimpex.com It serves as a starting material for creating more complex molecules with specific light-absorbing and emitting characteristics.

For instance, this compound is a key reactant in the synthesis of near-infrared (NIR) active dyes like certain seminaphthofluorone (SNAFR) derivatives. In this process, the sultone is converted via basic fusion into 1,8-Dihydroxynaphthalene. pdx.edu This dihydroxynaphthalene intermediate is then condensed with other aromatic precursors to form the final dye. pdx.edu These resulting dyes exhibit pH-sensitive absorption and high extinction coefficients, making them promising candidates for applications such as bioimaging. pdx.edu

Specialty Polymers with Enhanced Properties

Role in Lithium-Ion Battery Technology

The performance and safety of lithium-ion batteries, especially at elevated temperatures, are critical concerns. This compound has been investigated and proven to be an effective electrolyte additive to address these challenges. pdx.edusigmaaldrich.com

This compound (1,8-NS) is used as a functional additive in the electrolyte of lithium-ion batteries. pdx.edu It is typically added in small weight percentages to a conventional electrolyte mixture, such as 1.0 M LiPF6 dissolved in a solvent blend of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). pdx.edu Theoretical calculations based on density functional theory show that 1,8-NS has a low Lowest Unoccupied Molecular Orbital (LUMO) level, which indicates that it can be easily reduced on the anode surface. pdx.edu This preferential reduction is key to its function. pdx.edu

During the initial charging cycles of a lithium-ion battery, the electrolyte components can decompose on the surface of the graphite (B72142) anode, forming a passivating layer known as the Solid Electrolyte Interphase (SEI). The quality of this SEI film is crucial for battery stability and longevity.

When this compound is present in the electrolyte, it is reduced on the graphite electrode before the solvent molecules. pdx.edusigmaaldrich.com This process forms a stable and thin SEI film. pdx.edu Analysis using X-ray photoelectron spectroscopy has shown that the reduction products of 1,8-NS that constitute this protective film include compounds such as Lithium Sulfide (B99878) (Li₂S), R-SO₂Li, and R-SO₃Li. pdx.edusigmaaldrich.com This stable SEI layer effectively suppresses the decomposition of the main electrolyte solvents, which can otherwise lead to gas evolution and battery swelling, particularly at high temperatures. pdx.edusigmaaldrich.com

The addition of a small amount of this compound to the electrolyte has a significant positive impact on the performance of lithium-ion batteries, especially under high-temperature conditions (e.g., 60°C). pdx.edusigmaaldrich.com

Research has demonstrated that adding just 1 wt% of 1,8-NS can markedly improve the initial discharge capacity and cycling stability of the battery at 60°C. pdx.edusigmaaldrich.com For instance, cells with this additive showed a higher initial discharge capacity compared to cells without the additive. Furthermore, the presence of the 1,8-NS-modified SEI film leads to lower internal resistance, facilitating easier transport of lithium ions through the interface. pdx.edu This reduction in resistance and suppression of gas generation also mitigates battery swelling when stored at high temperatures. sigmaaldrich.com

Interactive Data Table: Effect of this compound (1,8-NS) on Initial Discharge Capacity at 25°C

| Additive Concentration | Initial Discharge Capacity (mAh) |

| 0 wt% (Baseline) | 899.8 |

| 1 wt% 1,8-NS | 991.8 |

| 2 wt% 1,8-NS | 919.0 |

| 3 wt% 1,8-NS | 835.3 |

| Data sourced from scientific research on Li-ion batteries. |

Interactive Data Table: Impact of this compound (1,8-NS) on Battery Internal Resistance and Swelling

| Additive Concentration | Internal Resistance (mΩ) at 60°C | Cell Swell Value (%) after 48h at 70°C |

| 0 wt% (Baseline) | >50 | 25.4 |

| 1 wt% 1,8-NS | ~44 | 10.8 |

| Data sourced from studies on high-temperature performance of Li-ion batteries. sigmaaldrich.com |

Formation of Solid Electrolyte Interphase (SEI) Film

Biochemical Research and Drug Discovery

The unique chemical structure of this compound has made it a valuable tool in biochemical research and a precursor in the synthesis of compounds relevant to drug discovery. chemimpex.com Its applications in this domain are primarily centered on its ability to interact with biological macromolecules, providing insights into their function and mechanisms.

Studying Enzyme Mechanisms and Protein Interactions

This compound and its derivatives are utilized in fundamental biochemical studies to probe the workings of enzymes and their interactions with proteins. chemimpex.comchemimpex.com Understanding these molecular-level interactions is a critical aspect of developing new therapeutic agents. chemimpex.com For instance, this compound serves as a starting material for the synthesis of naphthalenediols (NDs), a class of compounds investigated for their antioxidant properties. tandfonline.com Studies on naphthalenediols have explored their protective effects on mitochondrial enzymes like citrate (B86180) synthase against damage from peroxyl radicals, demonstrating how derivatives of this compound can be used to investigate enzymatic responses to oxidative stress. tandfonline.com

Inhibition Mechanisms of Desulfurization Enzymes (DszB)

A significant area of research involving this compound is its interaction with 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB). DszB is the rate-limiting enzyme in the 4S metabolic pathway, a bacterial system that can remove sulfur from organosulfur compounds found in fossil fuels. acs.orgresearchgate.net This process, known as biodesulfurization, is of great interest for producing cleaner fuels. researchgate.netresearchgate.net However, the efficiency of the 4S pathway is hampered by product inhibition of the DszB enzyme. researchgate.net Understanding how various compounds, including this compound, interact with and inhibit DszB is crucial for engineering more efficient versions of the enzyme for industrial biotechnology. acs.orgnih.gov

The natural function of the DszB enzyme is to cleave carbon-sulfur bonds in thiophenic compounds, such as dibenzothiophene (B1670422), which are common contaminants in crude oil. acs.orgacs.org To understand the factors that lead to enzyme inhibition, researchers have performed molecular dynamics (MD) simulations to model the interaction of DszB with various structurally diverse compounds found in crude oil. acs.orgnih.govuky.edu Alongside the enzyme's natural product (2-hydroxybiphenyl), compounds like this compound (NAPO), 2',2-biphenol (BIPH), 1,8-naphthosultam (B1585536) (NTAM), and 2-biphenyl carboxylic acid (BCA) have been studied to probe the enzyme's active site. acs.orgnih.govresearchgate.net

Research has shown that while some of these compounds are potent inhibitors, others are not. acs.org Specifically, in studies of aromatic analogs and their effect on DszB, this compound was found to be non-inhibitory, yet also not a productive substrate for the enzyme. acs.org This contrasts with the structurally similar compound 1,8-naphthosultam, which does inhibit DszB. acs.orgtxst.edu This highlights the high specificity of the enzyme's active site and the subtle structural differences that determine whether a molecule will act as an inhibitor. txst.edu

| Compound | Abbreviation | Observed Effect on DszB |

|---|---|---|

| 2-hydroxybiphenyl | HBP | Inhibitory (Product) |

| 2,2'-biphenol | BIPH | Inhibitory |

| 1,8-naphthosultam | NTAM | Inhibitory |

| This compound | NAPO | Non-inhibitory |

| 2-biphenyl carboxylic acid | BCA | Non-inhibitory |

The inhibition of the DszB enzyme is linked to specific conformational changes. acs.orgnih.gov Crystallographic evidence and molecular dynamics simulations suggest that the binding of a substrate or an inhibitor to the DszB active site induces a significant structural change. acs.orguky.edu This involves solvent-exposed protein loops that move to cover the active site, shifting the enzyme from an "open" to a "closed" conformation. researchgate.net

In the case of competitive inhibitors, this induced conformational change effectively traps the inhibitor in the active site and prevents the enzyme from binding to its actual substrate, thus halting the catalytic cycle. acs.orgnih.govuky.edu Studies using techniques such as circular dichroism have confirmed that both substrates and inhibiting products can induce similar global structural changes in the enzyme. acs.orguky.eduacs.org The analysis of simulation trajectories reveals that a combination of a molecule's hydrophobicity and its nonspecific interactions with nearby functional groups in the active site are key contributors to this competitive inhibition mechanism, which locks DszB in the closed state. acs.orgnih.govuky.edu

| Research Technique | Key Findings Regarding DszB Inhibition |

|---|---|

| Molecular Dynamics (MD) Simulations | Showed that inhibitors bind to the active site, and the strength of nonbonded interactions correlates with experimentally determined inhibition constants. acs.orgnih.gov |

| Circular Dichroism | Monitored global conformational changes in DszB, indicating that inhibitors and substrates produce similar structural shifts. acs.orguky.edu |

| Free Energy Perturbation (FEP) Calculations | Calculated ligand binding free energies that showed excellent agreement with experimental inhibition constants. acs.orguky.edu |

| Kinetic Assays | Identified competitive inhibition by the product (HBP) and other analogs, which block substrate access to the active site. acs.orguky.edu |

Interaction with Crude Oil Contaminants

Environmental Applications

Beyond its role in fundamental biochemical research, this compound is a compound of interest for potential environmental applications, particularly in the context of remediation. chemimpex.comchemimpex.com

Potential in Environmental Remediation Processes

This compound is under investigation for its potential role in environmental remediation, specifically in processes designed to break down pollutants. chemimpex.comchemimpex.com The most direct link to this application is through the biodesulfurization research described previously. The combustion of sulfur-rich fossil fuels releases sulfur oxides, which are significant environmental pollutants. researchgate.net Technologies that can remove sulfur from fuels before combustion are therefore highly valuable.

The study of how compounds like this compound interact with desulfurization enzymes (DszB) provides critical knowledge for improving biological desulfurization systems. acs.orgnih.gov By understanding the molecular mechanisms of inhibition, researchers can work to engineer enzymes that are more resistant to inhibitory compounds present in crude oil, thereby making the entire remediation process more efficient and economically viable. researchgate.net

Q & A

Q. How does the steric environment of this compound influence its regioselectivity in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。